

In-Depth Technical Guide: Physical Properties of Methyl 2-amino-5-chloronicotinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methyl 2-amino-5-chloronicotinate**

Cat. No.: **B1316219**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-chloronicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are found in a variety of biologically active compounds. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical and spectral properties of **Methyl 2-amino-5-chloronicotinate**, complete with detailed experimental protocols and a logical workflow for its characterization.

Physicochemical Properties

The physical state of **Methyl 2-amino-5-chloronicotinate** is a solid at standard temperature and pressure (20°C)[1]. A summary of its key physical properties is presented in the table below.

Property	Value	Source
Molecular Formula	C ₇ H ₇ ClN ₂ O ₂	[2]
Molecular Weight	186.60 g/mol	[3]
CAS Number	50735-33-6	[2]
Appearance	Solid	[1]
Melting Point	137-142 °C	[1]
Boiling Point	Not available	-
Solubility	Not available	-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of **Methyl 2-amino-5-chloronicotinate**. While publicly accessible spectra are limited, the expected data based on its structure are outlined below. ChemicalBook provides access to ¹H NMR, IR, and mass spectrometry data for this compound[\[4\]](#).

Mass Spectrometry

Mass spectrometry data provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and elemental composition.

Adduct	Calculated m/z
[M+H] ⁺	187.02688
[M+Na] ⁺	209.00882
[M-H] ⁻	185.01232
[M+NH ₄] ⁺	204.05342
[M+K] ⁺	224.98276
[M] ⁺	186.01905
[M] ⁻	186.02015

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The expected signals for **Methyl 2-amino-5-chloronicotinate** would include:

- A singlet for the methyl ester protons (-OCH₃).
- Signals corresponding to the aromatic protons on the pyridine ring.
- A broad signal for the amine protons (-NH₂).

FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. Key expected vibrational bands for **Methyl 2-amino-5-chloronicotinate** include:

- N-H stretching vibrations from the primary amine.
- C=O stretching from the methyl ester.
- C-N and C-Cl stretching vibrations.
- Aromatic C-H and C=C stretching from the pyridine ring.

Experimental Protocols

Detailed methodologies for the determination of the physical and spectral properties of **Methyl 2-amino-5-chloronicotinate** are provided below.

Synthesis of Methyl 2-amino-5-chloronicotinate

A plausible synthetic route to **Methyl 2-amino-5-chloronicotinate** can be adapted from the synthesis of related nicotinic acid derivatives[5]. The synthesis of the precursor, 2-chloronicotinic acid, is a key step[6].

Protocol for the Synthesis of the Precursor, Methyl 2-chloronicotinate:

- A solution of 2-chloronicotinic acid (4.7 g, 0.03 mole) in methanol is prepared.
- A solution of diazomethane in ether is prepared from N-methyl-N-nitroso-p-toluenesulfonamide (22.6 g, 0.1 mole) and potassium hydroxide (22.6 g, 0.4 mole) in ethanol and water.
- The diazomethane solution is added dropwise to the cooled (-15°C) solution of 2-chloronicotinic acid.
- The reaction mixture is maintained at -15°C for 4 hours and then allowed to warm to room temperature.
- The solvent is removed in vacuo to yield crude methyl 2-chloronicotinate.
- The crude product is purified by partitioning between aqueous sodium carbonate and methylene chloride. The organic layer is dried and concentrated.

Subsequent amination of the 2-chloro position would yield the final product, **Methyl 2-amino-5-chloronicotinate**. This step typically involves reaction with an ammonia source under appropriate conditions.

Determination of Melting Point

- A small, dry sample of **Methyl 2-amino-5-chloronicotinate** is finely powdered.
- The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a rate of 1-2 °C per minute near the expected melting point.
- The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Determination of Solubility

The solubility of **Methyl 2-amino-5-chloronicotinate** can be determined in various solvents using the isothermal method[7].

- An excess amount of solid **Methyl 2-amino-5-chloronicotinate** is added to a known volume of the selected solvent (e.g., water, ethanol, DMSO) in a sealed vial.
- The mixture is agitated in a constant temperature bath until equilibrium is reached (typically 24-48 hours).
- The saturated solution is filtered to remove undissolved solid.
- A known aliquot of the clear supernatant is carefully removed and the solvent is evaporated to dryness.
- The mass of the remaining solid is determined gravimetrically to calculate the solubility in g/L or mol/L.

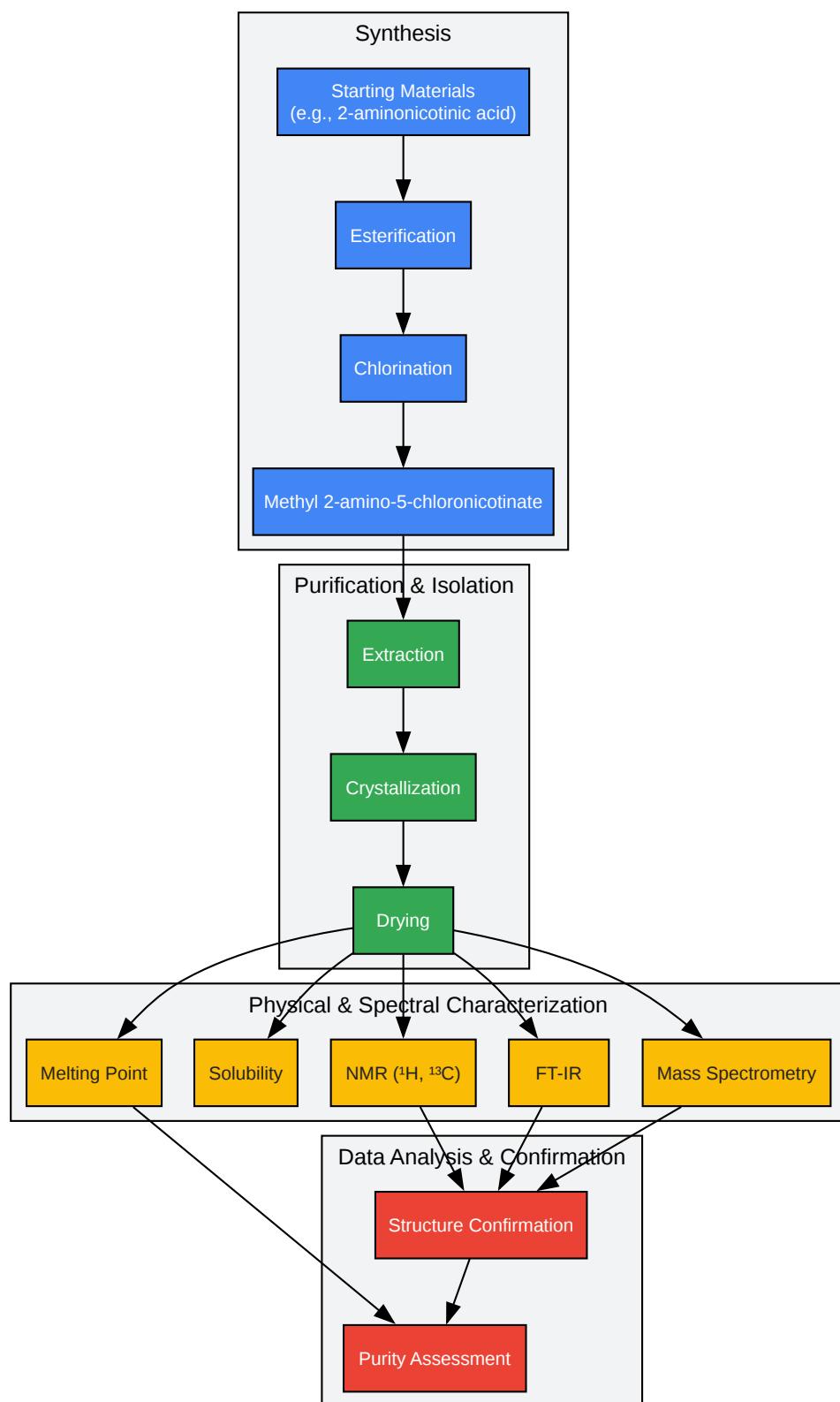
Spectroscopic Analysis

4.4.1. NMR Spectroscopy

- A sample of **Methyl 2-amino-5-chloronicotinate** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- The ^1H NMR spectrum is acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz).
- Data processing involves Fourier transformation, phase correction, and baseline correction.

4.4.2. FT-IR Spectroscopy

- A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
- The sample is placed in the FT-IR spectrometer.
- The spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm^{-1}).


- The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

4.4.3. Mass Spectrometry

- A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
- The mass spectrum is recorded in either positive or negative ion mode over a specific mass-to-charge (m/z) range.

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of **Methyl 2-amino-5-chloronicotinate**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 50735-33-6 Methyl 2-amino-5-chloronicotinate AKSci 7006AB [aksci.com]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. 849805-25-0|Methyl 2-amino-6-chloronicotinate|BLD Pharm [bldpharm.com]
- 4. 2-AMINO-5-CHLORO-NICOTINIC ACID METHYL ESTER(50735-33-6) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physical Properties of Methyl 2-amino-5-chloronicotinate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1316219#physical-properties-of-methyl-2-amino-5-chloronicotinate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com